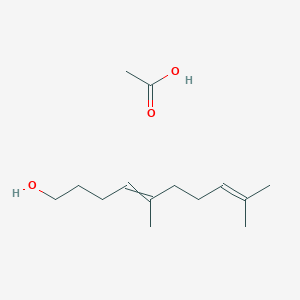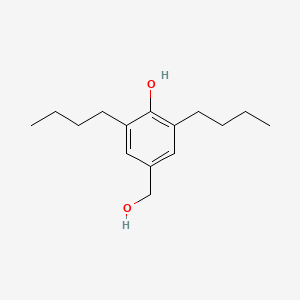
2,6-Dibutyl-4-(hydroxymethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibutyl-4-(hydroxymethyl)phenol is a phenolic compound characterized by the presence of two butyl groups and a hydroxymethyl group attached to a benzene ring. Phenolic compounds are known for their antioxidant properties and are widely used in various industries, including food, cosmetics, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibutyl-4-(hydroxymethyl)phenol typically involves the alkylation of phenol with butyl groups followed by the introduction of a hydroxymethyl group. One common method is the reaction of phenol with butyl bromide in the presence of a base such as sodium hydroxide. The resulting 2,6-dibutylphenol is then subjected to a formylation reaction using formaldehyde and a catalyst like stannic chloride to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the alkylation of phenol and subsequent formylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibutyl-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 2,6-Dibutyl-4-formylphenol, 2,6-Dibutyl-4-carboxyphenol
Reduction: 2,6-Dibutyl-4-methylphenol
Substitution: Various substituted phenols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,6-Dibutyl-4-(hydroxymethyl)phenol has several scientific research applications:
Wirkmechanismus
The antioxidant properties of 2,6-Dibutyl-4-(hydroxymethyl)phenol are primarily due to its ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them and preventing oxidative damage. The hydroxymethyl group enhances its reactivity towards free radicals, making it an effective antioxidant . The compound interacts with molecular targets such as lipid radicals and reactive oxygen species, interrupting the chain reactions that lead to lipid peroxidation and cellular damage .
Vergleich Mit ähnlichen Verbindungen
2,6-Dibutyl-4-(hydroxymethyl)phenol can be compared with other phenolic antioxidants such as:
Butylated hydroxytoluene (BHT): Similar in structure but with tert-butyl groups instead of butyl groups.
Butylated hydroxyanisole (BHA): Contains methoxy groups instead of hydroxymethyl groups.
2,6-Di-tert-butyl-4-methylphenol: Lacks the hydroxymethyl group but has similar antioxidant properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of lipophilicity and reactivity, making it suitable for various applications where both solubility and antioxidant activity are required.
Eigenschaften
CAS-Nummer |
93265-29-3 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
2,6-dibutyl-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C15H24O2/c1-3-5-7-13-9-12(11-16)10-14(15(13)17)8-6-4-2/h9-10,16-17H,3-8,11H2,1-2H3 |
InChI-Schlüssel |
YBURHQUHENASJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=CC(=C1O)CCCC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)


![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)

![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)

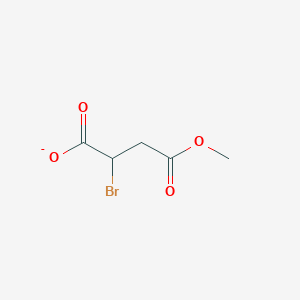
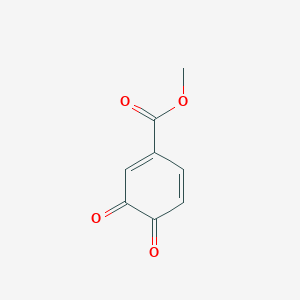
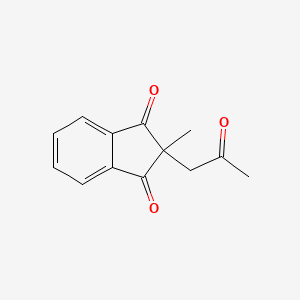
![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)
![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)

